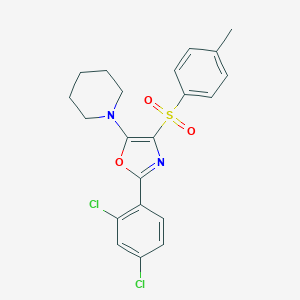
2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that combines a dichlorophenyl group, a piperidinyl group, an oxazole ring, and a methylphenyl sulfone moiety, making it a subject of interest in various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Piperidinyl Group: The piperidinyl group is often introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Attachment of the Dichlorophenyl Group: This step usually involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the dichlorophenyl group to the oxazole ring.
Sulfone Formation:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to ensure product purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfone group, converting it to a sulfide under appropriate conditions.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS), nitrating agents like nitric acid (HNO₃).
Major Products
Oxidation: N-oxides of the piperidinyl group.
Reduction: Sulfides from the reduction of the sulfone group.
Substitution: Various substituted derivatives of the dichlorophenyl group.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
The compound’s potential medicinal properties are of significant interest. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies often focus on its interactions with biological targets and its pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals. Its stability and reactivity make it suitable for applications in materials science, including the development of polymers and coatings.
作用机制
The mechanism by which 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
2-(2,4-Dichlorophenyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone: Lacks the piperidinyl group, which may affect its reactivity and biological activity.
2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl phenyl sulfone: Similar structure but without the methyl group on the phenyl ring, potentially altering its properties.
2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-ethylphenyl sulfone: Contains an ethyl group instead of a methyl group, which may influence its chemical behavior and applications.
Uniqueness
The presence of both the piperidinyl group and the methylphenyl sulfone moiety in 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
属性
IUPAC Name |
2-(2,4-dichlorophenyl)-4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3S/c1-14-5-8-16(9-6-14)29(26,27)20-21(25-11-3-2-4-12-25)28-19(24-20)17-10-7-15(22)13-18(17)23/h5-10,13H,2-4,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKPUVREXSGINV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=C(C=C(C=C3)Cl)Cl)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
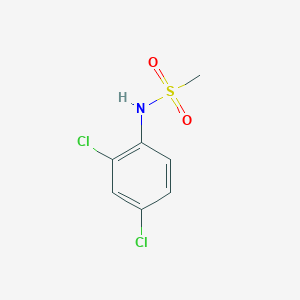
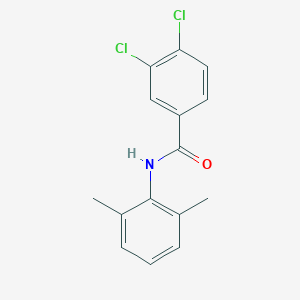
![N-[4-(pentyloxy)phenyl]-2,2-diphenylacetamide](/img/structure/B412765.png)
![2-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazole](/img/structure/B412766.png)
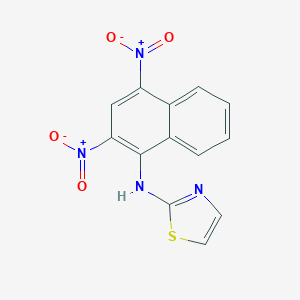
![N-(2,4-Dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B412771.png)
![3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B412772.png)

![N-[4-(dimethylamino)benzylidene]-N-[4-(9H-xanthen-9-yl)phenyl]amine](/img/structure/B412774.png)
![3-[({4-nitrophenyl}carbonyl)amino]-N-[5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzamide](/img/structure/B412775.png)
![2-(4-Heptylphenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B412780.png)
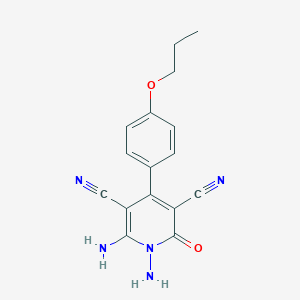
![2-phenoxy-N-{4'-[(2-phenoxybutanoyl)amino][1,1'-biphenyl]-4-yl}butanamide](/img/structure/B412783.png)
![2-(4-BUTOXYPHENYL)-5-{4'-METHOXY-[1,1'-BIPHENYL]-4-YL}-1,3,4-OXADIAZOLE](/img/structure/B412784.png)
